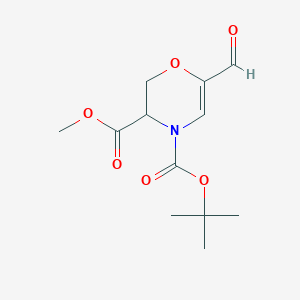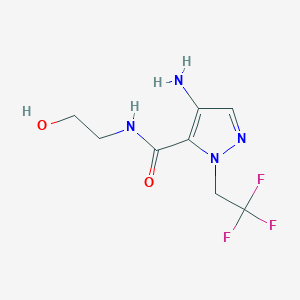
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as fungicides, insecticides, and antibacterial agents .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. For instance, the synthesis of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles starts with commercially available aromatic and heterocyclic carboxylic acids, which are transformed into hydrazides and then cyclized under the action of phosphorus trichloroxide (V) . This method has been praised for its high yields and the convenience of not requiring intermediate purification, making it suitable for a wide range of derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed through various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles was confirmed using these techniques . Additionally, X-ray crystallography has been used to determine the spatial structure of certain derivatives, providing detailed insights into their molecular conformation .
Chemical Reactions Analysis
The reactive chloromethyl group in 5-chloromethyl-1,3,4-oxadiazoles allows for further chemical modification, which is essential for the development of biologically active derivatives. These modifications can lead to the discovery of compounds with significant biological activities, such as antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their optical properties, have been studied through UV-Vis and fluorescence spectroscopy. These studies have shown that the maximum absorptive wavelengths of these compounds are detected at 260-279 nm, and they emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm . The absorption and emission spectra can vary depending on the substituents present in the compound, and these properties are also influenced by solvent polarity .
Aplicaciones Científicas De Investigación
Anticonvulsant and Antiproteolytic Properties
- Anticonvulsant and Antiproteolytic Activities: Some 1,3,4-oxadiazole derivatives have been observed to exhibit anticonvulsant activities. These compounds have been shown to provide protection against convulsions induced by pentylenetetrazol in mice. They also exhibit inhibition of cellular respiration and possess antiproteolytic activity, although these activities were not considered the biochemical basis for their anticonvulsant properties (Chaudhary et al., 1979).
Antidepressant and Cognitive Enhancement
- Antidepressant and Cognitive Enhancement: Certain pyrazole and oxadiazole derivatives have demonstrated marked antidepressant activities in behavioral despair tests and protective effects against clonic seizures induced by chemicals, suggesting a potential role in managing depression and seizure disorders (Abdel‐Aziz et al., 2009).
Anticarcinogenic Potential
- Anticarcinogenic Potential: Some oxadiazole compounds have been tested for their anticarcinogenic properties. For instance, certain compounds significantly reduced the incidence of chemically induced tumors in experimental models. However, a clear distinction between chemotherapeutic and carcinogenic properties is crucial for these compounds (Dunsford et al., 1984).
Toxicology and Pharmacokinetics
- Toxicology and Pharmacokinetics: The pharmacokinetics, metabolism, and toxicology of oxadiazole derivatives have been extensively studied to understand their behavior in biological systems. These studies provide insights into the metabolism pathways, potential toxic effects, and organ specificity of these compounds (Allan et al., 2006).
Antioxidant Properties
- Antioxidant Properties: Some oxadiazole derivatives have been studied for their antioxidant properties. They show potential in preventing oxidative stress in specific organs, which is crucial for protecting against certain diseases and aging processes (Aktay et al., 2005).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGFLPPYSALHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)
![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)



![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)
![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)